molecular formula C15H15N3O2 B5486783 3-(2,4-Dimethylphenyl)-5,6-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one

3-(2,4-Dimethylphenyl)-5,6-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one

Cat. No.: B5486783
M. Wt: 269.30 g/mol
InChI Key: ZIIMGORLLNWNMD-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-5,6-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-5,6-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired oxazolo[5,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-5,6-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-5,6-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to alterations in cellular processes and pathways, ultimately affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.

    Triazolo[1,5-c]pyrimidine: Studied for its potential as an antiviral and antimicrobial agent.

Uniqueness

3-(2,4-Dimethylphenyl)-5,6-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its oxazolo[5,4-d]pyrimidine scaffold provides a versatile platform for the development of new therapeutic agents with targeted biological effects.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-5,6-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-8-5-6-11(9(2)7-8)13-12-14(20-17-13)16-10(3)18(4)15(12)19/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIMGORLLNWNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC3=C2C(=O)N(C(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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